N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a nitrophenyl group, a methoxyphenoxy group, and an acetamide moiety
Preparation Methods
The synthesis of N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Synthesis of 2-hydroxy-4-nitrophenylamine: This can be achieved by nitration of 2-aminophenol.
Formation of the carbonothioyl intermediate: The 2-hydroxy-4-nitrophenylamine is then reacted with carbon disulfide to form the carbonothioyl intermediate.
Coupling with 2-(4-methoxyphenoxy)acetamide: The final step involves coupling the carbonothioyl intermediate with 2-(4-methoxyphenoxy)acetamide under specific reaction conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The methoxyphenoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide can be compared with similar compounds such as:
N-(2-hydroxy-4-nitrophenyl)acetamide: This compound lacks the methoxyphenoxy group, which may result in different chemical and biological properties.
N-(2-hydroxy-5-nitrophenyl)formamide: This compound has a formamide group instead of an acetamide group, leading to variations in its reactivity and applications.
N-(4-hydroxy-2-nitrophenyl)acetamide: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical behavior and biological activity.
Properties
Molecular Formula |
C16H15N3O6S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O6S/c1-24-11-3-5-12(6-4-11)25-9-15(21)18-16(26)17-13-7-2-10(19(22)23)8-14(13)20/h2-8,20H,9H2,1H3,(H2,17,18,21,26) |
InChI Key |
SHHVLEJOVZXVBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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